molecular formula C10H9NS B170591 4-Vinylbenzyl thiocyanate CAS No. 148797-87-9

4-Vinylbenzyl thiocyanate

Cat. No.: B170591
CAS No.: 148797-87-9
M. Wt: 175.25 g/mol
InChI Key: PDFURVYAONQPPX-UHFFFAOYSA-N
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Description

4-Vinylbenzyl thiocyanate is a chemical compound belonging to the family of thiocyanates. It has the molecular formula C10H9NS and a molecular weight of 175.25 g/mol. This compound is used in various fields, including medical, environmental, and industrial research, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Vinylbenzyl thiocyanate typically involves the reaction of 4-ethenylbenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Vinylbenzyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other sulfur-containing functional groups.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-Vinylbenzyl thiocyanate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Vinylbenzyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with various enzymes and proteins, leading to changes in their activity. This interaction can result in the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl thiocyanate
  • Phenylmethyl thiocyanate
  • (4-Methylphenyl)methyl thiocyanate

Uniqueness

4-Vinylbenzyl thiocyanate is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, such as polymerization or cross-linking. This makes it a versatile compound for various applications in research and industry.

Biological Activity

4-Vinylbenzyl thiocyanate (VBTC), with the molecular formula C10_{10}H9_9NS and a molecular weight of 175.25 g/mol, is a member of the thiocyanate family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article delves into the biological activity of VBTC, highlighting its antibacterial, anticancer properties, and mechanisms of action based on diverse research findings.

This compound can be synthesized through the reaction of 4-ethenylbenzyl chloride with potassium thiocyanate in solvents like acetone or ethanol under reflux conditions. The purification process typically involves recrystallization or column chromatography. The unique ethenyl group allows VBTC to participate in various chemical reactions, enhancing its utility in organic synthesis and biological applications.

Antibacterial Properties

Research indicates that VBTC exhibits significant antibacterial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes, leading to cell lysis. The mechanism involves interaction with specific proteins and enzymes crucial for bacterial survival .

Anticancer Activity

VBTC has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by activating intrinsic pathways associated with cellular stress responses. This was evidenced by increased levels of reactive oxygen species (ROS) and subsequent DNA damage, which were measured through assays evaluating cell viability and apoptosis markers .

The biological activity of VBTC is largely attributed to its thiocyanate group, which can interact with various molecular targets:

  • Enzyme Inhibition : VBTC can inhibit enzymes involved in metabolic pathways, which is critical for both bacterial growth and cancer cell proliferation.
  • Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis in cancer cells while compromising bacterial integrity .
  • Molecular Targeting : Specific interactions with cellular proteins alter their function, leading to disrupted signaling pathways essential for cell survival .

Comparative Analysis

To understand the uniqueness of VBTC compared to similar compounds, a comparative analysis is presented in the table below:

CompoundAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, ROS generation
Benzyl thiocyanateModerateNoMembrane disruption
Phenylmethyl thiocyanateYesLimitedEnzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of VBTC:

  • Antibacterial Efficacy : In a study involving Staphylococcus aureus and Escherichia coli, VBTC demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
  • Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects of VBTC on HeLa cells, revealing an IC50_{50} value of 15 μM, which suggests significant potential for cancer treatment applications .
  • Mechanistic Insights : Research utilizing flow cytometry indicated that VBTC-induced apoptosis in cancer cells was associated with increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Properties

IUPAC Name

(4-ethenylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFURVYAONQPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570168
Record name (4-Ethenylphenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148797-87-9
Record name (4-Ethenylphenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The desired terpolymer of styrene, 4-thiocyanatomethylstyrene, and vinyl benzyl polyethylene glycol was synthesized from the terpolymer of Step II as follows: 1.5 g of the terpolymer formed in Step II was mixed with 350 mL of toluene taken in a 500 mL flask and the contents stirred. To this mixture was added 1.2 g of potassium thiocyanate dissolved in 115 mL of a solvent mixture of DMF and acetone (100/15, v/v). The entire contents of the flask was then heated and allowed to reflux for about 30 hours. The contents were then allowed to cool to room temperature at which time slightly turbid mixture became homogeneous. The solvents were evaporated under vacuo and the residual solids were precipitated from water. The precipitate was washed with methanol and dried to yield a white powder of the terpolymer (0.9 g). The structure of the produced terpolymer was verified by 1H and 13C NMR, and IR spectroscopy.
Quantity
350 mL
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
115 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ammonium thiocyanate (2 equiv., 43 g, 0.50 mol) was dissolved in acetone (200 ml) and 4-vinylbenzyl chloride (43 g, 0.25 mol) was added to the reaction flask. The mixture was stirred at room temperature overnight. The reaction mixture was filtered and acetone removed under reduced pressure. The resulting product was dissolved in hexane, filtered, and the solvent removed under reduced pressure. The monomer was isolated as a red-orange, slightly viscous liquid (26 g, yield 52%). 1H NMR (CDCl3) δ (ppm) 4.13 (s, 2H), 5.29 (d, 1H), 5.76 (d, 1H), 6.67 (dd, 1H), 7.31 (m, 4H).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Yield
52%

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